tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate
Overview
Description
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Azetidine Formation: The brominated pyridine is then reacted with azetidine to form the azetidine ring.
Esterification: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and esterification processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity. The bromine atom and azetidine ring play crucial roles in binding affinity and selectivity.
Biological Studies: It can act as an inhibitor or activator of certain biochemical pathways, providing insights into molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Iodopyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C13H17BrN2O3 |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-11(8-16)18-10-4-9(14)5-15-6-10/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
KEXFOSAAPZKVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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